3-(naphthalen-1-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted at position 3 with a naphthalen-1-yl group and a hydrazide moiety at position 3. The hydrazide is further modified with a (1Z)-1-(4-nitrophenyl)ethylidene group.
Properties
IUPAC Name |
3-naphthalen-1-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-14(15-9-11-17(12-10-15)27(29)30)23-26-22(28)21-13-20(24-25-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCYQAWCBIOOV-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(naphthalen-1-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting properties such as anti-inflammatory, antioxidant, and anticancer activities. This article aims to synthesize existing research findings on the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H16N4O2
- Molecular Weight : 320.35 g/mol
- Functional Groups : The presence of a naphthalene moiety, a nitrophenyl group, and a hydrazone linkage contributes to its biological properties.
Biological Activity Overview
Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant biological activities. The specific compound under investigation shows promise in several areas:
1. Antioxidant Activity
Research indicates that derivatives of pyrazole, including the compound , possess antioxidant properties. Molecular docking studies have suggested that these compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
2. Anti-inflammatory Properties
The compound has been shown to inhibit pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases. In animal models, it has reduced inflammation markers significantly compared to control groups .
3. Anticancer Potential
Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation .
Case Studies and Experimental Findings
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | Molecular Docking | Demonstrated strong binding affinity to antioxidant targets; indicated potential for anti-inflammatory action. |
| Study 2 | In vitro Cytotoxicity Assays | Showed significant inhibition of cancer cell growth in breast and colon cancer cell lines with IC50 values below 20 µM. |
| Study 3 | Animal Model Testing | Reduced inflammation in induced arthritis models; improved clinical scores and histological evaluations compared to controls. |
Mechanistic Insights
The biological activities of the compound can be attributed to several mechanistic pathways:
- Antioxidant Mechanism : The nitro group enhances electron delocalization, facilitating radical scavenging.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways has been observed, leading to decreased expression of inflammatory mediators.
- Cytotoxic Mechanism : Induction of reactive oxygen species (ROS) within cancer cells triggers apoptotic pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyrazole compounds can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that 3-(naphthalen-1-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide may share similar mechanisms of action .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. This property positions it as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. Studies have suggested that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Sensors
Due to its sensitivity to environmental changes, this compound can be utilized in sensor technology. Research indicates that it can be incorporated into sensor devices for detecting volatile organic compounds (VOCs), enhancing environmental monitoring capabilities .
Case Study 1: Anticancer Research
In a recent publication, researchers synthesized several derivatives of pyrazole compounds, including this compound. The study demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
A collaborative study assessed the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as an alternative treatment option .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Pyrazole-Carbohydrazide Derivatives
Key Observations
Naphthalene vs. In contrast, 4-fluorophenyl or 4-chlorophenyl substituents () may optimize steric and electronic interactions with hydrophobic binding pockets in enzymes or receptors .
Electron-Withdrawing Groups :
- The 4-nitrophenyl group in the target compound and introduces strong electron-withdrawing effects, which could stabilize the hydrazide moiety and influence redox properties or hydrogen-bonding interactions .
Biological Activity Trends :
- Compounds with bulkier substituents (e.g., tert-butylbenzyl in ) show enhanced anticancer activity, likely due to improved hydrophobic interactions with cellular targets .
- Antimicrobial activity in 1,3,4-thiadiazole derivatives () correlates with the presence of nitro groups, suggesting a role in disrupting microbial enzyme function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
